Welcome to the BenchChem Online Store!
molecular formula C9H9IO3 B083030 Ethyl 4-hydroxy-3-iodobenzoate CAS No. 15126-07-5

Ethyl 4-hydroxy-3-iodobenzoate

Cat. No. B083030
M. Wt: 292.07 g/mol
InChI Key: HOAXKZYYZXASLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07393868B2

Procedure details

Charge a 10 L double jacketed reactor with a mechanical stirrer and a reflux condenser with 4-hydroxy benzoic acid ethyl ester (967 g, 8.81 mol) and acetic acid (5.8 L). Heat the mixture to 65° C. and add a solution of ICl (1010 g) in acetic acid (1 L) in ½ h. Stir the resulting mixture at 60-62° C. for 16 h. Cool the black solution to 20° C. and transfer on water (5 L) and ice (7.5 kg). Stir the resulting suspension over 1 h at 20° C., filter and wash the cake with water (2 L) and cyclohexane (6 L). Dry the solid under vacuum at 55° C. till constant weight to give 4-hydroxy-3-iodo-benzoic acid ethyl ester (1372.8 g, 4.70 mol). 11H NMR (250 MHz, CDCl3): 1.38 (t, J=7.1 Hz, 3H), 4.35 (quartet, J=7.1 Hz, 2H), 5.8 (s, 1 H), 7.01 (d, J=8.5 Hz, 1H), 7.95 (dd, J=8.5 Hz, 2.0 Hz, 1H), 8.37 (d, J=2 Hz, 1 H).
Quantity
967 g
Type
reactant
Reaction Step One
Quantity
5.8 L
Type
solvent
Reaction Step One
Name
Quantity
1010 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
7.5 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[CH3:2].[I:13]Cl>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([I:13])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
967 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)O)=O
Name
Quantity
5.8 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1010 g
Type
reactant
Smiles
ICl
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice
Quantity
7.5 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
Stir the resulting mixture at 60-62° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the black solution to 20° C.
STIRRING
Type
STIRRING
Details
Stir the resulting suspension over 1 h at 20° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash the cake with water (2 L) and cyclohexane (6 L)
CUSTOM
Type
CUSTOM
Details
Dry the solid under vacuum at 55° C. till constant weight

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)O)I)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.7 mol
AMOUNT: MASS 1372.8 g
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.